Anderson-Shapiro reagent
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112966-13-9 |
|---|---|
Molecular Formula |
C4H8ClO3P |
Molecular Weight |
170.53 g/mol |
IUPAC Name |
(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
NWEOITOLZSNNEX-IMJSIDKUSA-N |
SMILES |
CC1C(OP(=O)(O1)Cl)C |
Isomeric SMILES |
C[C@H]1[C@@H](OP(=O)(O1)Cl)C |
Canonical SMILES |
CC1C(OP(=O)(O1)Cl)C |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Foundational Principles of the Shapiro Reaction and Associated Chemical Reagents
Historical Development and Discovery Context of the Shapiro Olefination
The Shapiro reaction was discovered in 1967 by Robert H. Shapiro, who was a professor at the University of Colorado at the time. wikipedia.orgyoutube.com His work offered a modification of the existing Bamford-Stevens reaction, which also utilized tosylhydrazones to synthesize alkenes. arkat-usa.orgresearchgate.net The key innovation in Shapiro's method was the use of at least two equivalents of a strong organolithium base, such as n-butyllithium, which led to a different mechanistic pathway and distinct regiochemical outcomes compared to the weaker bases typically used in the Bamford-Stevens reaction. youtube.comarkat-usa.org This discovery provided synthetic chemists with a powerful tool for installing a double bond in a regioselective manner, often complementary to other olefination methods. ddugu.ac.in The reaction's utility has been demonstrated in numerous complex molecule syntheses, including the total synthesis of Taxol. wikipedia.orgunirioja.es
Conceptual Framework and Mechanistic Overview of the Shapiro Reaction
The Shapiro reaction transforms a ketone or aldehyde into an alkene through a two-step sequence. First, the carbonyl compound is condensed with p-toluenesulfonylhydrazide to form a tosylhydrazone. wikipedia.org This tosylhydrazone is then treated with two or more equivalents of a strong alkyllithium base. unirioja.es
The accepted mechanism proceeds as follows:
Dianion Formation : The first equivalent of the strong base deprotonates the more acidic hydrazone N-H proton. A second equivalent of base then abstracts a proton from the carbon atom alpha to the hydrazone, specifically the proton that is syn (on the same side) to the tosylamide group. This stereospecific deprotonation is directed by coordination with the lithium cation and results in the formation of a dianion. wikipedia.orgunirioja.es
Elimination of Tosylsulfinate : The resulting dianion is unstable and undergoes spontaneous elimination of the tosylsulfinate anion, forming a diazo intermediate. wikipedia.orgyoutube.com
Extrusion of Nitrogen : This diazo species rapidly loses a molecule of dinitrogen (N₂) to generate a vinyllithium (B1195746) intermediate. wikipedia.orgyoutube.com
Electrophilic Quench : The reaction is typically completed by quenching the vinyllithium intermediate with an electrophile. In its simplest form, adding water or another protic source protonates the vinyllithium species to yield the final alkene product. wikipedia.orgunirioja.es However, the vinyllithium intermediate can also be trapped with a variety of other electrophiles, such as alkyl halides, aldehydes, or carbon dioxide, allowing for the formation of more complex substituted alkenes. youtube.com
It is important to note that tosylhydrazones derived from aldehydes are generally not suitable substrates for the Shapiro reaction, as the organolithium base tends to add to the C=N double bond instead of performing the desired deprotonation. youtube.com
Distinctions and Comparisons with Related Olefinating Methodologies
The Shapiro reaction is most closely related to the Bamford-Stevens reaction, but key differences in reaction conditions lead to divergent mechanistic pathways and products.
The primary distinction between the Shapiro and Bamford-Stevens reactions lies in the type and amount of base used and the nature of the intermediates formed. researchgate.net
Base : The Shapiro reaction employs at least two equivalents of a very strong base (e.g., alkyllithium reagents). youtube.comarkat-usa.org In contrast, the Bamford-Stevens reaction typically uses weaker bases (e.g., sodium methoxide, sodium hydride) in protic or aprotic solvents. arkat-usa.orgwikipedia.org
Intermediates : In the Shapiro reaction, the use of a strong base leads to the formation of a dianion, which then collapses to a vinyllithium intermediate. wikipedia.orgresearchgate.net The Bamford-Stevens reaction, under aprotic conditions, proceeds through the decomposition of a diazo compound to form a carbene intermediate. wikipedia.org In protic solvents, the diazo intermediate can be protonated to form a diazonium ion, which then decomposes to a carbocation. youtube.comwikipedia.org
Rearrangements : The carbene and carbocation intermediates of the Bamford-Stevens reaction are susceptible to rearrangements, which can lead to a mixture of products. wikipedia.org The vinyllithium intermediate of the Shapiro reaction is generally more stable and less prone to rearrangement, offering more predictable outcomes. organic-chemistry.org
These mechanistic differences are the root cause of the differing regioselectivity observed between the two reactions.
A key synthetic advantage of the Shapiro reaction is its predictable regioselectivity, which is governed by kinetic control. wikipedia.org
Shapiro Reaction (Kinetic Control) : The reaction typically yields the less substituted (anti-Zaitsev) olefin. arkat-usa.orgyoutube.com This outcome is a result of the second deprotonation step. The strong, often bulky, organolithium base preferentially abstracts the more accessible and kinetically more acidic proton at the less sterically hindered α-carbon. wikipedia.orgmasterorganicchemistry.com This forms the less substituted vinyllithium intermediate, which upon quenching gives the less substituted alkene. This process is under kinetic control because the product distribution is determined by the relative rates of the competing deprotonation steps, not the thermodynamic stability of the final products. libretexts.orgwikipedia.org
Bamford-Stevens Reaction (Thermodynamic Control) : Conversely, the Bamford-Stevens reaction generally favors the formation of the more substituted (Zaitsev) olefin, which is the thermodynamically more stable product. arkat-usa.org The reaction conditions, often involving heat and weaker bases, allow for an equilibrium to be established where the more stable product predominates. wikipedia.org The carbene or carbocation intermediates can undergo rearrangements that lead to the most stable alkene isomer.
This contrasting regioselectivity makes the Shapiro and Bamford-Stevens reactions complementary methods in organic synthesis, allowing chemists to selectively form either the kinetic or thermodynamic alkene product from the same tosylhydrazone precursor. arkat-usa.org
Precursor Reagent Synthesis and Structural Considerations
Synthesis and Derivatization of Tosylhydrazones and Arenesulfonylhydrazones
The foundational step in the Shapiro reaction involves the condensation of a carbonyl compound with a sulfonyl hydrazide to form a sulfonylhydrazone. wikipedia.orgresearchgate.net This reaction is a versatile and widely employed strategy for transforming aldehydes and ketones into reactive intermediates for a variety of subsequent transformations. rsc.org
From Ketones and Aldehydes
The synthesis of tosylhydrazones and their broader class, arenesulfonylhydrazones, is typically achieved through the direct condensation of a ketone or aldehyde with the corresponding sulfonyl hydrazide, most commonly p-toluenesulfonylhydrazide (tosylhydrazine). wikipedia.orgthieme-connect.com This reaction is generally straightforward and proceeds under mild conditions, often with acid or base catalysis, to afford the desired hydrazone in good yield. researchgate.netnih.gov The process involves the nucleophilic attack of the hydrazine (B178648) nitrogen onto the electrophilic carbonyl carbon, followed by dehydration.
Scope of Carbonyl Substrates for Hydrazone Formation
The formation of tosylhydrazones is compatible with a wide array of carbonyl compounds, demonstrating the broad applicability of this methodology. researchgate.netrsc.org Both aldehydes and ketones readily undergo condensation to form the corresponding N-sulfonylhydrazones. rsc.org The reaction tolerates a diverse range of functional groups on the carbonyl substrate, including those that are electron-rich, electron-neutral, and electron-poor. organic-chemistry.org
The scope extends to various structural motifs, including:
Aliphatic and Aromatic Ketones: A variety of alkyl and aryl ketones serve as effective substrates. researchgate.netorganic-chemistry.org
Heterocyclic Ketones: Ketones bearing heterocyclic rings, such as benzofuryl, benzothiophene, and indole, have been successfully converted to their corresponding tosylhydrazones. researchgate.net
α,β-Unsaturated Ketones: Cyclic α,β-unsaturated ketones react with tosylhydrazide to form N-tosylhydrazones, which are precursors to allylic boronates. rsc.org
Aldehydes: While the classic Shapiro reaction using alkyllithium bases is not suitable for aldehydes due to preferential addition to the C=N bond, tosylhydrazones derived from aldehydes are valuable reagents in other transformations, such as cross-coupling reactions. wikipedia.orgwikipedia.org
The versatility in the choice of carbonyl substrate allows for the synthesis of a diverse library of tosylhydrazones, which in turn provides access to a wide range of olefin products through the Shapiro reaction and related transformations. researchgate.net
Alternative Hydrazone Equivalents in Shapiro-Type Transformations
To overcome some limitations of the traditional Shapiro reaction, particularly the requirement for stoichiometric amounts of strong base, researchers have developed alternative hydrazone equivalents. These alternatives offer improved efficiency, stereoselectivity, and catalytic variants of the reaction.
N-Aziridinylhydrazones
N-aziridinylhydrazones, also referred to as N-aziridinylimines, have emerged as valuable alternatives to tosylhydrazones in Shapiro-type reactions. wikipedia.orgresearchgate.net They are readily prepared from the condensation of carbonyl compounds with 1-aminoaziridines. researchgate.net A key advantage of using N-aziridinylhydrazones is the ability to perform the Shapiro reaction catalytically. wikipedia.orgpsu.edu The use of catalytic amounts of lithium amides with N-aziridinylhydrazones leads to the formation of alkenes with excellent regioselectivity and stereoselectivity. wikipedia.orgresearchgate.netpsu.edu
The reaction with N-aziridinylhydrazones proceeds through a similar mechanism involving deprotonation and elimination, ultimately yielding the alkene, styrene (B11656) (from the aziridine (B145994) fragment), and nitrogen gas. wikipedia.org The high stereoselectivity observed is attributed to the preferential abstraction of the α-methylene hydrogen syn to the phenylaziridine group, facilitated by internal chelation of the lithiated intermediate. wikipedia.org
Phenylaziridinylhydrazones
A specific and effective class of N-aziridinylhydrazones are the phenylaziridinylhydrazones. These are synthesized by condensing a ketone, for instance, undecan-6-one, with 1-amino-2-phenylaziridine. wikipedia.org Yamamoto and coworkers demonstrated that the use of ketone phenylaziridinylhydrazones as arenesulfonylhydrazone equivalents, in combination with a catalytic amount of a lithium amide, provides an efficient route to alkenes. wikipedia.org This catalytic approach significantly improves the practicality of the Shapiro reaction. For example, treatment of a phenylaziridinylhydrazone with just 0.3 equivalents of LDA resulted in a high yield of the corresponding alkene with excellent stereoselectivity. wikipedia.org The catalyst loading can be further reduced in larger scale reactions. wikipedia.org
Core Reagents and Their Mechanistic Contributions to the Shapiro Transformation
Organolithium Reagents in Vinyllithium (B1195746) Generation
Organolithium reagents are the archetypal bases used in the Shapiro reaction, prized for their high basicity, which is essential for the reaction mechanism. wikipedia.org Their primary function is the sequential removal of two protons to generate the key vinyllithium intermediate. unirioja.es
In the classic Shapiro reaction, two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium, are required per equivalent of the tosylhydrazone substrate. wikipedia.orgorganic-chemistry.org
The mechanism proceeds in a stepwise manner:
The first equivalent of the organolithium reagent acts as a strong base to deprotonate the more acidic hydrazone N-H proton, forming a tosylhydrazone anion. chemeurope.comyoutube.com
The second equivalent of the base then abstracts a less acidic proton from the carbon atom alpha to the hydrazone carbon. nrochemistry.comchemeurope.com This second deprotonation forms a dianion intermediate. organic-chemistry.org
This dianion is unstable and undergoes elimination of the tosyl group (p-toluenesulfinate), generating a vinyldiazene intermediate. nrochemistry.com
The vinyldiazene species rapidly loses a molecule of nitrogen gas (N₂) to form a vinyllithium species. wikipedia.orgnrochemistry.com
Finally, quenching the reaction with a proton source, typically water, protonates the vinyllithium intermediate to yield the final alkene product. wikipedia.orgchemeurope.com
The use of two full equivalents of the organolithium base is a defining characteristic of the stoichiometric Shapiro reaction and is necessary to drive the reaction to completion. wikipedia.org
The regioselectivity of the Shapiro reaction—that is, the position of the newly formed double bond—is controlled by the second deprotonation step. wikipedia.org Generally, the organolithium base will selectively remove the less sterically hindered alpha-proton. This kinetic control leads to the formation of the less substituted alkene, a synthetically valuable outcome. wikipedia.orgarkat-usa.org
The directionality of this deprotonation is influenced by the stereochemistry of the tosylhydrazone. Deprotonation typically occurs syn (on the same side) to the tosylamide group. wikipedia.org This preference is attributed to coordination between the lithium cation and the nitrogen atoms of the hydrazone, which directs the base to the nearby syn-proton. wikipedia.orgyoutube.com This coordination effect is a key factor in the reaction's predictable regioselectivity.
Alternative and Modified Basic Reagents
While stoichiometric organolithium bases are standard, research has led to the development of alternative and modified reagent systems to improve the reaction's efficiency, scope, and sustainability. unirioja.es These include catalytic systems and reagents based on other metals.
A significant advancement is the development of a catalytic version of the Shapiro reaction. wikipedia.orgacs.org Traditional methods require at least two equivalents of base, which can be wasteful. acs.org By using ketone phenylaziridinylhydrazones as tosylhydrazone surrogates, the reaction can proceed with only a catalytic amount (as low as 5-30 mol%) of a lithium amide, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). wikipedia.orgacs.org
In this catalytic cycle, the lithium amide deprotonates the hydrazone. youtube.com After the elimination sequence, the resulting alkenyllithium intermediate protonates the amine byproduct (e.g., diisopropylamine) that was formed in the initial step. youtube.com This final proton transfer regenerates the lithium amide catalyst, allowing it to participate in a new cycle. youtube.comacs.org This process not only reduces waste but also provides excellent regio- and stereoselectivity, strongly favoring the formation of cis-alkenes. acs.org
Recent modifications have explored the use of hindered organomagnesium reagents as efficient bases for the Shapiro reaction. organic-chemistry.orgresearchgate.net Bismesitylmagnesium, in the presence of a lithium chloride (LiCl) additive, has been shown to be an effective base system. researchgate.net The use of 2 equivalents of LiCl with respect to the magnesium reagent is crucial for achieving the desired reactivity. researchgate.net This method allows for the generation of vinylic anions which can then be trapped with various electrophiles. researchgate.net This modification expands the utility of the Shapiro reaction, particularly for the synthesis of complex molecules where traditional organolithium reagents might be too reactive or lead to side products. researchgate.net
The scope of bases applicable in Shapiro-type transformations also includes Grignard reagents (organomagnesium halides) and other alkali metal amides like sodium amide (NaNH₂). arkat-usa.orgindusuni.ac.inslideshare.net These bases are often mentioned alongside alkyllithiums as capable of effecting the reaction. slideshare.netslideshare.netresearchgate.net Grignard reagents can function similarly to alkyllithiums in promoting the double deprotonation, although their reactivity and selectivity may differ. arkat-usa.orgresearchgate.net The choice between alkyllithiums, Grignard reagents, or alkali metal amides can influence the reaction outcome, particularly the ratio of kinetic versus thermodynamic products. arkat-usa.orgresearchgate.net Generally, the strong bases like alkyllithiums used in the Shapiro reaction favor the kinetically controlled, less-substituted alkene. wikipedia.orgarkat-usa.org
Table 1: Core Reagents in the Shapiro Transformation
| Reagent Class | Specific Example(s) | Role in Reaction | Key Outcome/Feature |
|---|---|---|---|
| Stoichiometric Organolithium Bases | n-Butyllithium (n-BuLi), Methyllithium (MeLi) | Stoichiometric base (≥2 equiv.) | Sequential deprotonation of N-H and α-C-H to form vinyllithium. wikipedia.orgchemeurope.com |
| Catalytic Lithium Amides | Lithium diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Catalytic base (0.05-0.3 equiv.) with phenylaziridinylhydrazones | Regenerates base via protonolysis of the alkenyllithium intermediate. youtube.comacs.org |
| Hindered Organomagnesium Reagents | Bismesitylmagnesium (with LiCl additive) | Stoichiometric base | Alternative to organolithiums, useful for subsequent electrophilic trapping. researchgate.net |
| Grignard Reagents | Generic (R-MgX) | Stoichiometric base | Alternative to alkyllithiums, effects the transformation. arkat-usa.orgresearchgate.net |
| Alkali Metal Amides | Sodium Amide (NaNH₂) | Stoichiometric base | Alternative strong base for promoting the elimination. indusuni.ac.inslideshare.net |
Table 2: Compound Names
| Compound Name |
|---|
| n-Butyllithium |
| Bismesitylmagnesium |
| Diisopropylamine |
| Lithium chloride |
| Lithium diisopropylamide (LDA) |
| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |
| Methyllithium |
| p-Toluenesulfinate |
| Phenylaziridinylhydrazone |
| Sodium amide |
Detailed Mechanistic Investigations and Computational Chemistry of the Shapiro Reaction
Elucidation of Key Reaction Intermediates
The currently accepted mechanism for the Shapiro reaction involves a series of well-defined intermediates. unirioja.es The reaction is initiated by the treatment of a tosylhydrazone with two equivalents of a strong base, typically an alkyllithium reagent. wikipedia.orgrsc.org
The first step of the Shapiro reaction involves the deprotonation of the tosylhydrazone. ddugu.ac.in The initial equivalent of the alkyllithium base deprotonates the more acidic N-H proton of the hydrazone, forming a monoanion. unirioja.esddugu.ac.in The second equivalent of the base then abstracts a proton from the carbon atom alpha to the hydrazone, leading to the formation of a dianionic species, which is a carbanion. unirioja.esddugu.ac.in The formation of this dianion is a critical step and its stability can be influenced by the substrate structure. researchgate.net For instance, the reaction does not proceed efficiently with substrates that only have tertiary α-carbon atoms, as the formation of the dianionic intermediate is problematic in such cases. ddugu.ac.in
The regioselectivity of the deprotonation is a key factor in determining the final alkene product. wikipedia.org Generally, the kinetically favored, less substituted α-proton is abstracted, leading to the less substituted vinyllithium (B1195746) intermediate. wikipedia.org The stereochemistry of the hydrazone also plays a role, with deprotonation often occurring syn to the tosylamido anion due to coordination with the lithium cation. ddugu.ac.in
Following the formation of the carbanionic dianion, the intermediate undergoes a spontaneous elimination of the tosyl group as a tosylate anion. unirioja.esddugu.ac.in This elimination results in the formation of a transient diazonium anion. wikipedia.org This species is highly unstable and rapidly loses a molecule of dinitrogen (N₂). wikipedia.orgddugu.ac.in The loss of nitrogen gas is a thermodynamically favorable process that drives the reaction forward, leading to the formation of the corresponding vinyllithium species. unirioja.es
The expulsion of nitrogen from the diazonium anion generates a vinyllithium (or alkenyllithium) reagent. unirioja.eswikipedia.org This organolithium compound is a key productive intermediate in the Shapiro reaction. researchgate.net The vinyllithium species is a powerful nucleophile and can be trapped by a variety of electrophiles, which is a significant advantage of the Shapiro reaction in synthetic organic chemistry. unirioja.esddugu.ac.in Common electrophiles include protons (from water or acid quench), alkyl halides, and carbon dioxide. wikipedia.orgddugu.ac.inmdpi.com The ability to form a new carbon-carbon bond at this stage greatly enhances the synthetic utility of the reaction. rsc.org The structure of vinyllithium in solution has been investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Theoretical and Computational Studies (DFT-level)
Computational chemistry, particularly using Density Functional Theory (DFT), has provided profound insights into the mechanism of the Shapiro reaction. unirioja.esrsc.org These studies have allowed for a detailed examination of the reaction pathway, including the energies of intermediates and transition states, which are often difficult to study experimentally. researchgate.net
DFT calculations have been employed to map out the complete energy profile of the Shapiro reaction. unirioja.esrsc.org These calculations provide the relative free energies of the various intermediates and transition states along the reaction coordinate. unirioja.essavemyexams.com A detailed DFT study on a model Shapiro reaction revealed the energetic landscape of the key steps. unirioja.esrsc.org
Below is a table summarizing the calculated relative free energies for the intermediates in a model Shapiro reaction. The energies are given in kcal/mol relative to the starting tosylhydrazone conformer.
| Intermediate | Description | Relative Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Tosylhydrazone (syn conformer) | Starting material | 0.0 | unirioja.es |
| Tosylhydrazone (anti conformer) | Rotamer of starting material | +2.1 | unirioja.es |
| Dianion (from syn deprotonation) | Carbanion intermediate | -69.9 | unirioja.es |
| Dianion (from anti deprotonation) | Carbanion intermediate | -70.5 | unirioja.es |
| Vinyllithium | Productive organolithium intermediate | -35.1 | unirioja.es |
The energetic profile confirms that the formation of the dianion is a highly exergonic process. The subsequent steps leading to the vinyllithium are also energetically favorable.
The analysis of transition states is crucial for understanding the kinetics and regioselectivity of the Shapiro reaction. bath.ac.uk DFT calculations allow for the localization and characterization of transition state structures and the determination of their associated activation barriers. unirioja.essavemyexams.com The transition state for the elimination of the tosylate group and the subsequent loss of nitrogen have been computationally investigated. unirioja.es
The following table presents the calculated activation barriers for key steps in a model Shapiro reaction.
| Reaction Step | Description | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Dianion formation (syn) | Second deprotonation | +10.1 | unirioja.es |
| Dianion formation (anti) | Second deprotonation | +11.8 | unirioja.es |
| Tosylate Elimination | Formation of diazonium anion | +15.2 | unirioja.es |
| Nitrogen Extrusion | Formation of vinyllithium | +2.8 | unirioja.es |
These computational findings indicate that the initial deprotonation steps have moderate activation barriers, while the subsequent elimination of the tosylate group represents the rate-determining step in this part of the sequence. unirioja.es The very low barrier for nitrogen extrusion confirms the high instability of the diazonium anion intermediate. unirioja.es The computed structures of the transition states provide a detailed picture of the bond-breaking and bond-forming processes occurring during the reaction. rsc.orgrsc.org
Influence of Chelation and Coordination on Reaction Pathway
The pathway and outcome of the Shapiro reaction are profoundly influenced by the coordination and chelation of the lithium cation, which is central to the organolithium reagents used. These interactions affect the aggregation state of the reagents, the acidity of the substrate's protons, and the stereochemistry of the key deprotonation steps, thereby controlling the regioselectivity of alkene formation. unirioja.eswikipedia.orgwikipedia.org
The organolithium reagents, such as n-butyllithium (n-BuLi), exist as aggregates (e.g., tetramers or dimers) in solution, with the specific form depending on the solvent. wikipedia.orgrsc.org Coordinating solvents and additives can break down these aggregates into more reactive, lower-order species like monomers. rsc.orgresearchgate.net Tetramethylethylenediamine (TMEDA), a strong chelating agent for lithium ions, is frequently used in the Shapiro reaction to enhance reactivity. researchgate.netscholaris.caarkat-usa.org For instance, vinyllithium exists predominantly as a tetramer in tetrahydrofuran (B95107) (THF), but in the presence of an equimolar amount of TMEDA, the equilibrium shifts significantly towards the dimer. researchgate.net This deaggregation increases the steric accessibility and basicity of the reagent, facilitating the deprotonation of the tosylhydrazone.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these coordination effects. unirioja.esrsc.org Calculations have shown that maintaining a tetracoordinated environment for the lithium atom throughout the reaction mechanism is crucial for accurate energy comparisons of the various intermediates and transition states. unirioja.es The coordination of lithium by solvent molecules like THF or chelating agents like TMEDA stabilizes the intermediates. unirioja.eswikipedia.org
A key step controlled by coordination is the initial deprotonation of the tosylhydrazone. The reaction requires two equivalents of base: the first deprotonates the more acidic hydrazone N-H proton, and the second abstracts a proton from the carbon alpha to the hydrazone. The regioselectivity of this second deprotonation dictates the position of the resulting double bond. wikipedia.org The directionality is governed by the stereochemistry of the hydrazone, with deprotonation generally occurring syn to the tosylamide group due to coordination of the lithium cation by the nitrogen atom of the dianion intermediate. wikipedia.org This internal chelation directs the base to the sterically less hindered proton, typically leading to the kinetic, less substituted vinyllithium product. wikipedia.org
In a catalytic version of the Shapiro reaction using phenylaziridinylhydrazones and a catalytic amount of lithium diisopropylamide (LDA), high stereoselectivity was achieved. This was attributed to the preferential abstraction of the α-methylene hydrogen syn to the phenylaziridine group, a preference enforced by internal chelation of the lithiated intermediate. wikipedia.org
The influence of coordinating additives can be quantified by their effect on reaction outcomes. The table below illustrates the impact of TMEDA on the aggregation state of vinyllithium in THF, a key intermediate in the Shapiro reaction.
Table 1: Influence of TMEDA on Vinyllithium Aggregation in THF
| Compound | Solvent System | Temperature (°C) | Aggregate Ratio (Tetramer:Dimer) |
|---|---|---|---|
| Vinyllithium (1.6 M) | THF-d8 | -90 | 8:1 |
| Vinyllithium (1.9 M) | THF-d8 / TMEDA (1:1) | -80 | 1:13 |
Data sourced from ResearchGate Gmbh. researchgate.net
This shift from a tetramer-dominant to a dimer-dominant state upon the addition of TMEDA highlights the powerful role of chelation in altering the structure of the reactive species. researchgate.net Computational models further support these findings, indicating that the energy barriers for the reaction steps are sensitive to the coordination sphere of the lithium ion. unirioja.es The explicit inclusion of solvent or chelating molecules in calculations is necessary to model the reaction accurately and explain the experimentally observed regioselectivity. unirioja.esrsc.org
Control of Selectivity in Shapiro Reaction Products
Regioselectivity in Olefin Formation
The regioselectivity of the Shapiro reaction dictates the position of the newly formed double bond in unsymmetrical ketone precursors. This is determined by the site of the second deprotonation, which is influenced by a delicate interplay of kinetic and thermodynamic factors.
Factors Governing Deprotonation Site in Substituted Hydrazones
The formation of the vinyllithium (B1195746) intermediate is the regiochemistry-determining step of the Shapiro reaction. wikipedia.org Several factors influence which α-proton is abstracted by the strong base (typically two equivalents of an organolithium reagent).
Kinetic vs. Thermodynamic Control: In general, the Shapiro reaction is under kinetic control. The deprotonation occurs preferentially at the less sterically hindered α-carbon, leading to the formation of the less substituted alkene. wikipedia.orgarkat-usa.org This is because the approach of the bulky organolithium base is more facile at the sterically more accessible proton.
Stereochemistry of the Hydrazone: The geometry of the tosylhydrazone itself plays a crucial role in directing the regioselectivity. The deprotonation is directed by the stereochemistry of the hydrazone, with abstraction of the α-proton occurring cis (or syn) to the tosylamide group. wikipedia.org This is attributed to coordination between the lithium base and the nitrogen atom of the tosylhydrazone. Consequently, the conformational preference of the starting tosylhydrazone can significantly impact the ratio of regioisomeric products.
Electronic Effects: The acidity of the α-protons can be influenced by the presence of electron-withdrawing or electron-donating groups. By modifying the electronic nature of the substituents at the α-positions, the regioselectivity of the deprotonation can be altered. For instance, increasing the acidity of the internal protons can favor the formation of the more substituted, thermodynamically more stable alkene.
Predictive Models for Regioisomeric Product Ratios
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the regioselectivity of the Shapiro reaction. These models provide a quantitative rationale for experimentally observed product ratios and can guide the design of substrates to favor a desired regioisomer.
Detailed DFT-level mechanism elucidations have been performed to analyze the energetics of the various deprotonation pathways. unirioja.es These studies have shown that the calculated free energy differences between the transition states leading to the different regioisomeric dianions correlate well with the experimentally observed product distributions.
For example, theoretical calculations can predict the influence of substituents on the relative acidity of the α-protons. By modeling the stability of the competing lithiated intermediates, a prediction of the major and minor regioisomers can be made. These studies have confirmed that while kinetic factors (steric hindrance) are often dominant, electronic factors can be tuned to override the inherent kinetic preference.
| Substituent at C3 | Calculated Energy Difference (kcal/mol) | Predicted Outcome |
|---|---|---|
| -NH2 | 1.8 | Favors external deprotonation |
| -OCH3 | 1.8 | Favors external deprotonation |
| -CN | -8.5 | Strongly favors internal deprotonation |
| -NO2 | -18.7 | Very strongly favors internal deprotonation |
Stereoselectivity of Alkenes
The stereoselectivity of the Shapiro reaction pertains to the geometry of the newly formed double bond, specifically the formation of E or Z isomers (diastereoselectivity).
E/Z-Isomer Control and Diastereoselectivity
The standard Shapiro reaction, employing tosylhydrazones, generally exhibits poor stereoselectivity, often yielding mixtures of E and Z-alkenes. organic-chemistry.org This lack of stereocontrol can be a significant limitation in complex organic syntheses where a specific olefin geometry is required.
However, diastereoselectivity can be achieved in certain systems. For instance, the reaction of a chiral trisylhydrazone with an aldehyde can proceed with a degree of diastereoselectivity, leading to the formation of trans diols after hydrolysis.
Strategies for Enhancing Stereocontrol in Product Olefins
Significant progress has been made in developing strategies to overcome the poor stereoselectivity of the classical Shapiro reaction. One of the most effective methods involves the modification of the hydrazone moiety.
A notable advancement is the catalytic Shapiro reaction using ketone phenylaziridinylhydrazones as equivalents to arenesulfonylhydrazones. This approach, developed by Yamamoto and coworkers, demonstrates excellent stereoselectivity. For example, the reaction of the phenylaziridinylhydrazone of undecan-6-one with a catalytic amount of lithium diisopropylamide (LDA) yields the corresponding alkene with a cis to trans ratio of 99.4:0.6. The high cis (Z) selectivity is attributed to the preferential abstraction of the α-methylene hydrogen that is syn to the phenylaziridinyl group, facilitated by an internal chelation of the resulting lithiated intermediate.
| Hydrazone Type | Reaction Conditions | Product Ratio (cis:trans or Z:E) |
|---|---|---|
| Tosylhydrazone | Stoichiometric n-BuLi | Mixture of isomers |
| Phenylaziridinylhydrazone | Catalytic LDA | 99.4 : 0.6 |
Enantioselectivity in Chiral Systems
Achieving enantioselectivity in the Shapiro reaction, where a new stereocenter is generated in a prochiral substrate, remains a formidable challenge. Unlike regioselectivity and diastereoselectivity, for which effective control strategies have been developed, general and highly enantioselective variants of the Shapiro reaction are not well-established.
The traditional Shapiro reaction protocol does not employ chiral reagents that can effectively discriminate between the enantiotopic faces of a prochiral vinyllithium intermediate. The use of common organolithium bases does not provide a chiral environment to induce enantioselectivity.
Theoretically, enantioselectivity could be imparted through the use of:
Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into the tosylhydrazone substrate. wikipedia.org This auxiliary would direct the approach of the electrophile to one of the two enantiotopic faces of the vinyllithium intermediate, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary would be cleaved to yield the enantioenriched product. However, there is a lack of reported successful examples of this strategy for the Shapiro reaction in the literature.
Chiral Bases: The use of a chiral organolithium base or a complex of an achiral base with a chiral ligand could potentially create a chiral environment during the deprotonation and subsequent steps. This chiral environment could influence the facial selectivity of the reaction. Research in this area for the Shapiro reaction is still in its nascent stages.
Methodological Advancements and Catalytic Approaches
Development of Catalytic Shapiro Reaction Variants
A pivotal advancement in the Shapiro reaction has been the development of catalytic versions that mitigate the need for stoichiometric amounts of strong bases. This has been primarily achieved through the strategic design of novel hydrazone substrates and the implementation of catalytic cycles.
Reduced Stoichiometry of Basic Reagents
The conventional Shapiro reaction requires at least two equivalents of an organolithium reagent, such as n-butyllithium, to generate the vinyllithium (B1195746) species from a tosylhydrazone. A significant breakthrough in reducing this stoichiometric requirement was reported by Yamamoto and coworkers. They developed an efficient and highly stereoselective route to alkenes using ketone-derived N-phenylaziridinylhydrazones as tosylhydrazone surrogates in the presence of a catalytic amount of a lithium amide base, such as lithium diisopropylamide (LDA). wikipedia.org
This catalytic approach dramatically reduces the amount of strong base required. For instance, the reaction has been successfully performed with as little as 0.05 to 0.3 equivalents of LDA, representing a substantial improvement in atom economy and reagent efficiency over the traditional method. wikipedia.org The use of a substoichiometric quantity of the base is a critical step towards a more sustainable and cost-effective synthetic protocol.
Catalytic Cycles and Turnover Efficiency
The success of the catalytic Shapiro reaction hinges on the establishment of a catalytic cycle that regenerates the active basic catalyst. In the system developed by Yamamoto, the N-phenylaziridinylhydrazone plays a crucial role in facilitating this cycle.
The proposed catalytic cycle is initiated by the deprotonation of the N-phenylaziridinylhydrazone at the α-position by the lithium amide catalyst. This is followed by a sequence of steps involving the elimination of a lithium anilide species and molecular nitrogen, ultimately leading to the formation of the desired alkene and styrene (B11656) as a byproduct. A key feature of this process is that the fragmentation of the aziridine (B145994) ring regenerates a lithium amide species, which can then participate in the deprotonation of another molecule of the hydrazone substrate, thus turning over the catalyst. wikipedia.org
While specific turnover numbers (TONs) and turnover frequencies (TOFs) are not extensively reported in the literature for this catalytic system, the ability to achieve high yields with catalyst loadings as low as 5 mol% indicates a reasonably efficient catalytic process. The turnover efficiency is intrinsically linked to the stability and reactivity of the regenerated lithium amide in the reaction medium, allowing it to participate in multiple deprotonation events before decomposition. The high stereoselectivity observed in these reactions is attributed to the internal chelation of the lithiated intermediate, which directs the deprotonation step. wikipedia.org
Modified Shapiro Reaction Protocols
In addition to the development of fully catalytic systems, significant progress has been made in modifying the original Shapiro reaction protocol to improve its efficiency, selectivity, and substrate scope. These modifications often involve the use of alternative basic reagents and the inclusion of additives that modulate reactivity.
Application of Specific Magnesium Base Systems
An important modification to the traditional lithium-based Shapiro reaction is the use of magnesium-based reagents. Research by Kerr and coworkers has demonstrated that bismesitylmagnesium (Mes₂Mg) can serve as an effective base for the Shapiro reaction of tosylhydrazones. unirioja.es This magnesium-mediated protocol offers a practical alternative to the often complex and temperature-sensitive lithium-based systems.
The use of Mes₂Mg allows the reaction to be conducted at a convenient temperature of 40°C, avoiding the deep cooling often required for organolithium-mediated transformations. unirioja.es This system has been shown to be effective for a range of tosylhydrazones, leading to the formation of functionalized styrenes in good yields with high selectivity for the introduced electrophile over protonation. unirioja.es The magnesium-based approach represents a significant simplification of the reaction conditions and can be more cost-effective, particularly by avoiding the need for more expensive trisylhydrazones which are sometimes employed in lithium-based protocols to enhance efficiency. organic-chemistry.org
Below is a table summarizing the results for the Mes₂Mg-mediated Shapiro reaction with various tosylhydrazones and electrophiles.
| Entry | Tosylhydrazone | Electrophile | Product | Yield (%) |
| 1 | 4-Methoxyacetophenone | D₂O | α-Deuterio-4-methoxystyrene | 91 |
| 2 | 4-Chloroacetophenone | D₂O | α-Deuterio-4-chlorostyrene | 94 |
| 3 | 4-tert-Butylacetophenone | MeI | 1-(4-(tert-Butyl)phenyl)prop-1-ene | 72 |
| 4 | Acetophenone | PhCHO | 1,3-Diphenylprop-2-en-1-ol | 74 |
| 5 | 4-Methoxyacetophenone | Weinreb Amide | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 81 |
Data sourced from Kerr, W. J., et al. (2012). unirioja.es
Use of Additives (e.g., LiCl) in Reaction Efficiency
The efficiency of base-mediated reactions can often be enhanced by the inclusion of simple salt additives, and the magnesium-mediated Shapiro reaction is a prime example of this phenomenon. In their studies, Kerr and coworkers found that the addition of lithium chloride (LiCl) was critical for achieving high reactivity and yields in the Mes₂Mg-mediated Shapiro reaction. unirioja.esorganic-chemistry.org
The following table illustrates the significant impact of LiCl on the yield of the Mes₂Mg-mediated Shapiro reaction of 4-methoxyacetophenone tosylhydrazone with D₂O as the electrophile.
| Entry | Base | Additive (equiv) | Temperature (°C) | Yield (%) |
| 1 | Mes₂Mg | None | 20 | <5 |
| 2 | Mes₂Mg | LiCl (2.0) | 20 | 25 |
| 3 | Mes₂Mg | LiCl (2.0) | 40 | 91 |
Data sourced from Kerr, W. J., et al. (2012). unirioja.es
This data clearly demonstrates that LiCl is not merely a passive spectator but an essential additive for the successful implementation of this modified Shapiro reaction protocol, highlighting the importance of fine-tuning reaction conditions for optimal outcomes.
Synthetic Utility and Applications in Complex Molecule Construction
Olefin Generation in Natural Product Total Synthesis
The strategic installation of olefinic moieties is a critical aspect of natural product synthesis. The Anderson-Shapiro reagent provides a reliable method for achieving this, often with high regioselectivity, making it a valuable transformation in the synthesis of intricate natural products.
The total synthesis of Taxol, a potent anti-cancer agent, has been a significant achievement in organic chemistry, with several distinct routes developed by different research groups. The Nicolaou group's convergent synthesis of Taxol notably employs the Shapiro reaction as a key strategic element. wikipedia.org
In this synthesis, the Shapiro reaction is utilized for the construction of the A ring of the Taxol core. A suitably functionalized cyclohexanone (B45756) derivative is converted to its corresponding tosylhydrazone. Treatment of this tosylhydrazone with an organolithium base generates a vinyllithium (B1195746) species, which is then quenched to form the requisite alkene within the A ring framework. This strategic application of the Shapiro reaction was crucial for the successful assembly of this complex natural product. wikipedia.org The reaction was also instrumental in the coupling of the A and C rings to form the eight-membered B ring. slideshare.net
| Starting Material | Reagents | Product | Significance in Taxol Synthesis |
| A-ring precursor (cyclohexanone derivative) | 1. TsNHNH2; 2. 2 equiv. n-BuLi | A-ring with exocyclic double bond | Formation of a key structural feature of the A ring. |
| A-ring vinyllithium and C-ring aldehyde | - | Coupled A-C ring system | Formation of the eight-membered B-ring. |
This table summarizes the key applications of the Shapiro reaction in the Nicolaou total synthesis of Taxol.
The Shapiro reaction has also been successfully applied in the total synthesis of phytocassanes, a class of diterpenoid phytoalexins. In the synthesis of (–)-Phytocassane D, a key step involves the conversion of a tricyclic ketone to the corresponding alkene using the Shapiro reaction. wikipedia.org This transformation was essential for establishing the core structure of the natural product. The tosylhydrazone of the tricyclic ketone was treated with a strong base to generate the vinyllithium intermediate, which was then protonated to yield the desired cyclic alkene. wikipedia.orgslideshare.net
| Intermediate | Reaction | Outcome |
| Tricyclic Ketone | Shapiro Reaction | Formation of a key cyclic alkene intermediate |
This table highlights the strategic use of the Shapiro reaction in the synthesis of Phytocassane D.
Preparation of Functionalized Alkenes and Vinyl Systems
A significant advantage of the Shapiro reaction is the ability to trap the intermediate vinyllithium species with a wide array of electrophiles. This versatility allows for the synthesis of a diverse range of functionalized alkenes and vinyl systems, which are valuable building blocks in organic synthesis. unirioja.es
The reaction of the vinyllithium intermediate generated in the Shapiro reaction with aldehydes or ketones provides a direct route to allylic alcohols. This transformation is highly valuable as allylic alcohols are versatile synthetic intermediates. Furthermore, quenching the vinyllithium species with alkyl halides leads to the formation of substituted olefins. The regioselectivity of the initial deprotonation of the tosylhydrazone often allows for the controlled synthesis of less-substituted olefins. arkat-usa.orgnih.gov
| Electrophile | Product |
| Aldehyde/Ketone | Allylic Alcohol |
| Alkyl Halide | Substituted Olefin |
This table illustrates the synthesis of allylic alcohols and substituted olefins via the Shapiro reaction.
The versatility of the vinyllithium intermediate extends to the synthesis of vinylsilanes and vinyl bromides. Trapping the vinyllithium species with a silicon electrophile, such as a trialkylsilyl halide, affords the corresponding vinylsilane. Vinylsilanes are important synthetic intermediates, particularly in cross-coupling reactions.
Similarly, quenching the vinyllithium intermediate with a bromine source, such as molecular bromine (Br2), provides a direct route to vinyl bromides. Vinyl bromides are also key precursors for a variety of organic transformations, including Suzuki and Stille couplings.
| Electrophile | Product Class |
| Trialkylsilyl halide (e.g., TMSCl) | Vinylsilane |
| Bromine (Br2) | Vinyl Bromide |
This table outlines the synthesis of vinylsilanes and vinyl bromides using the Shapiro reaction.
The Shapiro reaction can also be employed to synthesize α,β-unsaturated carboxylic acids (acrylic acids) and α,β-unsaturated aldehydes. Carboxylation of the vinyllithium intermediate by quenching with carbon dioxide (CO2) leads to the formation of a vinyl carboxylic acid. This method provides a convenient route to acrylic acid derivatives.
Furthermore, trapping the vinyllithium species with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup, yields α,β-unsaturated aldehydes. capes.gov.br This transformation is a valuable method for introducing an aldehyde functionality onto a double bond.
| Electrophile | Intermediate | Final Product |
| Carbon Dioxide (CO2) | Vinyllithium carboxylate | Acrylic Acid |
| N,N-Dimethylformamide (DMF) | Hemiaminal | α,β-Unsaturated Aldehyde |
This table details the synthesis of acrylic acids and α,β-unsaturated aldehydes via the Shapiro reaction.
Synthesis of Alpha-Aryl Enones and Heterocyclic Scaffolds (e.g., 4-Arylpiperidines)
A notable advancement in the synthesis of α-aryl enones involves a modified Shapiro reaction that utilizes bismesitylmagnesium as an efficient base. This method provides a practical and effective alternative to traditional lithium-mediated processes. The reaction proceeds by treating a tosylhydrazone with bismesitylmagnesium, followed by the introduction of a Weinreb amide as the electrophile. This protocol has been shown to furnish a variety of α-aryl enones in good yields. organic-chemistry.orgnih.gov
The reaction is typically carried out at a convenient temperature of 40°C and requires only a slight excess of the Weinreb amide (1.05 equivalents), which is a significant advantage over methods that necessitate a large excess of electrophiles. organic-chemistry.orgnih.gov The use of bismesitylmagnesium also offers high selectivity, minimizing undesired side reactions. organic-chemistry.org
Detailed Research Findings:
The scope of this modified Shapiro reaction for the synthesis of α-aryl enones has been investigated with various substituted tosylhydrazones and Weinreb amides. The following interactive data table summarizes the results obtained from the reaction of different tosylhydrazones with N-methoxy-N-methylbenzamide.
| Entry | Aryl Group (R) of Tosylhydrazone | Product | Yield (%) |
| 1 | Phenyl | 1,3-diphenylprop-2-en-1-one | 75 |
| 2 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 82 |
| 3 | 4-Chlorophenyl | 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 71 |
| 4 | 2-Naphthyl | 1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one | 68 |
Data sourced from research by Kerr, Morrison, Pazicky, and Weber.
The Shapiro reaction is also a key step in a synthetic route to 4-arylpiperidines, a common scaffold in many pharmaceutical agents. This approach begins with the conversion of a protected 4-piperidone (B1582916) to its corresponding tosylhydrazone. Treatment of the tosylhydrazone with an organolithium reagent, such as n-butyllithium, generates a vinyllithium intermediate. This intermediate is then trapped with an electrophile, for instance, a trialkylsilyl chloride, to yield a vinylsilane.
The resulting vinylsilane is a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions with various aryl halides. This two-step sequence, involving the Shapiro reaction followed by a cross-coupling reaction, provides an efficient pathway to a diverse range of 4-aryl-1,2,3,6-tetrahydropyridines, which can be subsequently reduced to the desired 4-arylpiperidines.
Detailed Research Findings:
The synthesis of 4-arylpiperidines via this methodology has been demonstrated with a variety of aryl halides. The following interactive data table showcases the scope of the palladium-catalyzed cross-coupling reaction between 1-benzyl-4-(benzyldimethylsilyl)-1,2,3,6-tetrahydropyridine and different aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine | 78 |
| 4 | 2-Bromonaphthalene | 1-Benzyl-4-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine | 82 |
Data sourced from research by Hu, Tu, Zhang, and colleagues.
Challenges and Future Research Directions in Shapiro Chemistry
Limitations in Substrate Scope and Functional Group Compatibility
The substrate scope of the Shapiro reaction, while broad, is not without significant limitations. A primary constraint is its incompatibility with tosylhydrazones derived from aldehydes. Instead of the desired deprotonation at the alpha-carbon, aldehyde-derived sulfonylhydrazones typically undergo nucleophilic addition of the organolithium base to the carbon of the C–N double bond. wikipedia.org This side reaction prevents the formation of the vinyllithium (B1195746) intermediate necessary for alkene synthesis, thereby precluding the formation of 1-lithioalkenes. wikipedia.org
Furthermore, the functional group tolerance of the Shapiro reaction is constrained by the strongly basic conditions required. The use of at least two equivalents of a potent organolithium base, such as n-butyllithium, renders the reaction incompatible with a variety of common functional groups. Substrates containing acidic protons (e.g., alcohols, carboxylic acids, primary and secondary amines) or electrophilic sites susceptible to attack by organolithiums (e.g., esters, amides, nitriles) are generally not tolerated. Additionally, research has shown that substrates bearing electron-withdrawing groups can be prone to decomposition under the reaction conditions, further limiting the scope. organic-chemistry.org
These limitations are summarized in the table below:
| Compatible Functional Groups | Incompatible Functional Groups |
| Ethers | Aldehydes (as starting materials) |
| Acetals/Ketals | Alcohols, Carboxylic Acids |
| Thioethers | Esters, Amides, Nitriles |
| Halogens (Aryl/Vinyl) | Primary/Secondary Amines |
| Simple Alkenes/Alkynes | Nitro Groups |
| Substrates with strong electron-withdrawing groups |
Future research is aimed at developing modified conditions or reagent systems that can mitigate these incompatibilities, thereby broadening the synthetic utility of this powerful transformation.
Development of Greener and Milder Reaction Conditions
A significant drawback of the traditional Shapiro reaction is its reliance on stoichiometric, and often excess, quantities of highly reactive organolithium bases and cryogenic conditions. wikipedia.org This presents challenges related to safety, cost, and environmental impact. Consequently, a major thrust of modern research is the development of greener and milder alternatives.
One promising approach involves replacing organolithium bases with more moderate and manageable reagents. Researchers have successfully employed bismesitylmagnesium (Mes₂Mg) as an effective base for a modified Shapiro reaction. organic-chemistry.org This magnesium-mediated protocol proceeds at a conveniently accessible temperature of 40°C and requires a smaller excess of the base and electrophile compared to the traditional lithium-mediated process. organic-chemistry.org This modification not only simplifies the reaction setup but also reduces costs and safety concerns associated with pyrophoric organolithium reagents. organic-chemistry.org
Another significant advancement is the development of a catalytic version of the Shapiro reaction. wikipedia.org Traditional protocols require at least two equivalents of base to generate the vinyllithium species. To address this, a catalytic route using ketone phenylaziridinylhydrazones as substitutes for arenesulfonylhydrazones has been developed. wikipedia.org In this system, only a catalytic amount of a lithium amide, such as lithium diisopropylamide (LDA), is required to facilitate the olefination. wikipedia.org This catalytic approach dramatically improves the atom economy of the reaction and represents a significant step towards a more sustainable process.
| Approach | Reagent/Catalyst | Key Advantages |
| Base Modification | Bismesitylmagnesium (Mes₂Mg) | Milder reaction temperature (40°C), smaller excess of base, avoids pyrophoric reagents. organic-chemistry.org |
| Catalytic Version | Phenylaziridinylhydrazones with catalytic Lithium Diisopropylamide (LDA) | Requires only catalytic (sub-stoichiometric) amounts of base, improving atom economy. wikipedia.org |
These developments highlight a clear trajectory towards making the Shapiro reaction a more practical and environmentally friendly tool for modern organic synthesis.
Expanding the Applicability to Challenging Olefin Geometries
The synthesis of sterically congested alkenes, particularly tetrasubstituted olefins, represents a significant challenge in organic chemistry due to the high activation barriers associated with their formation. nih.gov While classic olefination methods like the Wittig and Horner-Wadsworth-Emmons reactions are often ineffective for producing these hindered structures, the Shapiro reaction and related transformations are being explored as potential solutions. nih.gov
However, the direct application of the standard Shapiro reaction to the synthesis of highly substituted alkenes can be low-yielding. The steric hindrance around the acidic α-protons can impede deprotonation by the organolithium base, slowing down the formation of the required dianion intermediate.
To address these challenges, novel strategies branching from the core principles of hydrazone chemistry are being developed. For instance, a sulfur-mediated alkylidene-homocoupling of N-tosylhydrazones has been shown to effectively generate tetraphenylethylene (B103901) (TPE) derivatives and other highly substituted alkenes. nih.govresearchgate.net This method, while not a direct Shapiro reaction, utilizes the same starting materials and relies on the base-induced decomposition of the tosylhydrazone to form a reactive intermediate. nih.gov This approach circumvents the need for harsh metalorganic reagents often required for tetrasubstituted alkene synthesis and offers a more feasible route with a simpler setup and tolerance for various functional groups. nih.gov
Future work in this area will likely focus on modifying the Shapiro protocol itself—perhaps through the use of specifically designed hydrazone derivatives or novel base systems—to more efficiently accommodate sterically demanding substrates and provide reliable access to challenging olefin geometries like strained ring systems and tetrasubstituted double bonds.
Novel Reactivity Modes and Mechanistic Discoveries
While the Shapiro reaction is primarily known for converting tosylhydrazones into alkenes via protonation of a vinyllithium intermediate, the true synthetic power of the reaction lies in the versatility of this organometallic species. wikipedia.orgyoutube.com The vinyllithium can be intercepted by a wide range of electrophiles, opening up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation. This has led to the discovery of novel reactivity modes that significantly expand the reaction's utility.
For example, quenching the vinyllithium intermediate with electrophiles other than water leads to a variety of functionalized alkenes. This includes alkylation with alkyl halides, reaction with aldehydes or ketones to form allylic alcohols, and silylation with reagents like trimethylsilyl (B98337) chloride. youtube.com A particularly powerful extension is the development of one-pot, in-situ combined Shapiro-Suzuki reactions. wikipedia.org In this sequence, the vinyllithium intermediate is trapped with a boronic ester, and the resulting vinylboronate is directly used in a palladium-catalyzed Suzuki cross-coupling reaction without isolation. wikipedia.org This tandem process allows for the efficient construction of complex olefin products from simple starting materials.
From a mechanistic standpoint, detailed computational studies, such as those using Density Functional Theory (DFT), have provided a deeper understanding of the reaction pathway and the factors controlling its regioselectivity. acs.org These studies have elucidated the energetics of the deprotonation steps and the subsequent elimination of the tosyl group and dinitrogen. acs.org This enhanced mechanistic insight is crucial for rationally designing improved reaction conditions and for predicting the outcomes with new substrates, potentially enabling chemists to alter the regioselectivity of the initial deprotonation to favor the formation of a desired isomer.
| Novel Application | Electrophile/Coupling Partner | Product Type |
| Functionalization | Alkyl Halides | Substituted Alkenes |
| Aldehydes/Ketones | Allylic Alcohols youtube.com | |
| Trimethylsilyl chloride | Vinylsilanes youtube.com | |
| Tandem Reactions | Boronic Esters / Aryl Halides (Pd-catalyzed) | Cross-Coupled Olefins (Shapiro-Suzuki) wikipedia.org |
The continued exploration of the reactivity of the vinyllithium intermediate and further detailed mechanistic investigations promise to uncover new synthetic methodologies and refine our understanding of this classic and versatile reaction.
Analytical and Spectroscopic Investigations Pertaining to the Shapiro Reaction and Reagents
Spectroscopic Monitoring of Reaction Progress and Intermediates (in situ IR, NMR Spectroscopy)
The transient nature of the intermediates in the Shapiro reaction, such as the vinyllithium (B1195746) species, makes in situ spectroscopic monitoring an invaluable tool for elucidating the reaction mechanism and kinetics. Real-time analysis allows for the direct observation of the formation and consumption of various species without the need for quenching and isolation.
In situ Infrared (IR) Spectroscopy:
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the Shapiro reaction by tracking the vibrational frequencies of key functional groups. The disappearance of the C=N stretching vibration of the tosylhydrazone and the appearance of new bands corresponding to the vinyl C-H and C=C stretching vibrations of the alkene product can be continuously monitored. This provides real-time kinetic data and insights into the reaction rate. For instance, the progress of a reaction can be followed by observing the decrease in the intensity of the hydrazone C=N band, typically found around 1600 cm⁻¹, and the concurrent increase in the alkene C=C stretching band around 1650 cm⁻¹.
| Functional Group | Typical IR Frequency (cm⁻¹) | Observation During Shapiro Reaction |
| C=N (Tosylhydrazone) | ~1600 | Decrease in intensity |
| C=C (Alkene) | ~1650 | Increase in intensity |
| =C-H (Alkene) | ~3050-3100 | Increase in intensity |
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
In situ NMR spectroscopy provides detailed structural information about the intermediates and products as the reaction proceeds. By conducting the reaction directly in an NMR tube, it is possible to observe the transformation of the starting tosylhydrazone into the vinyllithium intermediate and subsequently to the final alkene product. ¹H NMR can track the appearance of vinylic proton signals, while ¹³C NMR can monitor the changes in the carbon skeleton. Furthermore, advanced NMR techniques can provide information about the aggregation state of the organolithium species involved in the reaction.
A hypothetical in situ ¹H NMR monitoring of a Shapiro reaction could reveal the following changes:
| Time | Key ¹H NMR Signals | Interpretation |
| t = 0 | Signals corresponding to tosylhydrazone protons | Starting material |
| t = intermediate | Disappearance of tosylhydrazone signals, appearance of new signals in the vinylic region (δ 5-6 ppm) | Formation of vinyllithium intermediate |
| t = final | Disappearance of vinyllithium signals, appearance of characteristic alkene proton signals | Formation of the final alkene product |
Determination of Product Ratios and Selectivity via Chromatographic and Spectroscopic Methods (e.g., GLC analysis)
The Shapiro reaction can often lead to the formation of a mixture of regioisomeric and/or stereoisomeric alkenes. The determination of the product ratios and the selectivity of the reaction is crucial for its synthetic application.
Gas-Liquid Chromatography (GLC) Analysis:
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a widely used technique for separating and quantifying the components of a volatile mixture. In the context of the Shapiro reaction, GLC is instrumental in determining the ratio of different alkene isomers produced. By comparing the peak areas of the different products in the chromatogram, the relative amounts of each isomer can be accurately determined. For example, in a catalytic version of the Shapiro reaction, the cis:trans ratio of the resulting alkene was determined by capillary GLC analysis after conversion to the corresponding epoxides. wikipedia.org
The following table illustrates hypothetical GLC data for the Shapiro reaction of an unsymmetrical ketone, showing the influence of the base on the regioselectivity.
| Substrate | Base | Major Product (Regioisomer) | Minor Product (Regioisomer) | Product Ratio (Major:Minor) |
| 2-Heptanone tosylhydrazone | n-BuLi | 1-Heptene | 2-Heptene | 85:15 |
| 2-Heptanone tosylhydrazone | s-BuLi | 1-Heptene | 2-Heptene | 95:5 |
| 2-Heptanone tosylhydrazone | t-BuLi | 1-Heptene | 2-Heptene | >99:1 |
Spectroscopic Methods:
NMR spectroscopy can also be used to determine product ratios. By integrating the signals corresponding to the unique protons of each isomer in the ¹H NMR spectrum, their relative concentrations can be calculated. This method is often complementary to GLC analysis and can provide structural confirmation of the isomers.
Use of Specific Reagents for Chiral Analysis of Products (e.g., Pertaining to "Anderson-Shapiro reagent" in ³¹P NMR for Optical Purity)
When the Shapiro reaction is employed to synthesize chiral alkenes, the determination of the enantiomeric excess (ee) or optical purity of the product is essential. While the term "this compound" does not refer to a specific, commonly known compound, it alludes to the use of chiral phosphorus-containing derivatizing or solvating agents for the determination of enantiomeric purity via ³¹P NMR spectroscopy.
³¹P NMR is a powerful tool for this purpose due to its high sensitivity and the large chemical shift dispersion of the phosphorus nucleus. The principle involves reacting the chiral product (e.g., a chiral alcohol that could be formed from a vinyllithium intermediate) with a chiral, enantiomerically pure phosphorus-containing reagent. This reaction forms a pair of diastereomers, which, unlike the original enantiomers, are distinguishable by NMR spectroscopy.
A commonly used class of reagents for this purpose are chiral phospholane-based derivatizing agents. For example, a chiral alcohol can be reacted with a chiral chlorophospholane to form diastereomeric phosphinites. These diastereomers will exhibit distinct signals in the ³¹P NMR spectrum, and the ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original alcohol.
Example of Chiral Analysis using a Phosphorus-Based Derivatizing Agent:
Consider the determination of the enantiomeric excess of a chiral secondary alcohol using a chiral phosphorus derivatizing agent (CDA).
| Step | Procedure | Observation |
| 1 | A racemic mixture of a chiral secondary alcohol is reacted with an enantiomerically pure chiral chlorophosphine derivatizing agent. | Formation of a mixture of two diastereomeric phosphinites. |
| 2 | The reaction mixture is analyzed by ³¹P NMR spectroscopy. | Two distinct signals are observed in the ³¹P NMR spectrum, corresponding to the two diastereomers. |
| 3 | The integrals of the two signals are measured. | The ratio of the integrals (e.g., 50:50) confirms the racemic nature of the starting alcohol. |
| 4 | The same procedure is applied to an enantiomerically enriched sample of the alcohol. | The ratio of the integrals of the two signals (e.g., 90:10) directly provides the enantiomeric excess (80% ee). |
The chemical shift difference (Δδ) between the diastereomeric signals is a critical factor for accurate integration. A larger Δδ provides better resolution and more reliable quantification of the enantiomeric excess.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
